molecular formula C19H19ClN4O B2382664 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one CAS No. 10204-19-0

3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one

Cat. No.: B2382664
CAS No.: 10204-19-0
M. Wt: 354.84
InChI Key: ZLGKDZCAOFMUEA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one is a quinazoline derivative with significant biological and pharmaceutical potential. This compound is characterized by its complex molecular structure, which includes a quinazolinone core, a chlorophenyl group, and a methylpiperazine moiety. It has garnered attention in scientific research due to its diverse applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one typically involves multiple steps, starting with the formation of the quinazolinone core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biological systems and understanding molecular interactions.

Medicine: This compound has shown promise in medicinal applications, particularly in the development of anticancer and antiviral drugs. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery.

Industry: In the industrial sector, 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one is used in the production of various chemical products, including agrochemicals and dyes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, leading to downstream effects in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Quinazolinone Derivatives: Other quinazolinone derivatives share structural similarities but may differ in the substituents attached to the core structure.

  • Chlorophenyl Compounds: Compounds containing chlorophenyl groups are common in pharmaceutical research but may have different core structures.

Uniqueness: 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one stands out due to its specific combination of functional groups, which confer unique biological and chemical properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c1-22-10-12-23(13-11-22)19-21-17-5-3-2-4-16(17)18(25)24(19)15-8-6-14(20)7-9-15/h2-9H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGKDZCAOFMUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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